
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a piperazine-2,3-dione group and a 6-methylpyridin-2-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis would depend on the specific substituents and their positions.Molecular Structure Analysis
The structure of the compound would be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the functional groups present and the reaction conditions. Pyrrolidines can undergo a variety of reactions, including oxidations, aminations, halogenations, and C-C bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present and the stereochemistry of the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is used in the preparation of various heterocyclic compounds. It acts as a starting material, demonstrating flexibility in reacting with electrophiles and nucleophiles. This property facilitates the synthesis of a diverse range of heterocyclic structures, including pyrrolidine-2,5-diones, naphthyridine-diones, and pyrazoles, contributing to the field of synthetic organic chemistry (Ohta, Oe, & Furukawa, 2002).
Anticonvulsant Activity
This compound is a key precursor in synthesizing pyrrolidine-2,5-diones, which have shown significant anticonvulsant activity. Studies have explored the synthesis of various derivatives and tested them in different seizure models, revealing promising anticonvulsant properties. This research contributes to the development of potential new antiepileptic drugs (Kamiński, Rzepka, & Obniska, 2011; Rybka et al., 2017).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of derivatives of this compound have been determined using X-ray diffraction analysis. Understanding these structures is crucial for insights into the conformation, association, and hydrogen bonding in crystals. Such studies are fundamental to the field of crystallography and material science (Kuleshova & Khrustalev, 2000).
Synthesis of Amino Acids
This compound is utilized in the synthesis of Nα-urethane-protected β- and γ-amino acids. The methodology involves a "one-pot" process, indicating efficiency and simplicity in the synthesis of these important biomolecules. Such research is significant in the fields of biochemistry and pharmaceutical chemistry (Cal et al., 2012).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. The findings from such studies contribute to the ongoing search for new and effective anticancer agents. The potential of these derivatives in various cancer cell lines highlights the importance of this compound in medicinal chemistry research (Kumar et al., 2013).
Mechanism of Action
Regarding pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For example, the pyrrolidine and piperazine moieties could influence the compound’s solubility and permeability, affecting its absorption and distribution .
Future Directions
Properties
IUPAC Name |
1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIZFOVPKSCDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
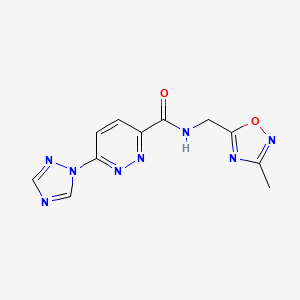
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)
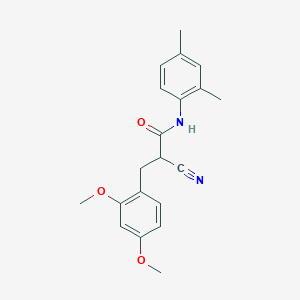
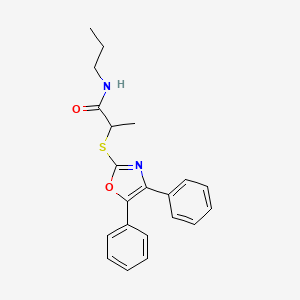
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)


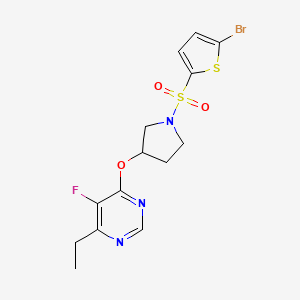
![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
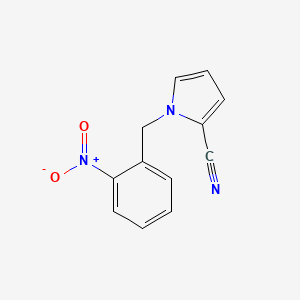
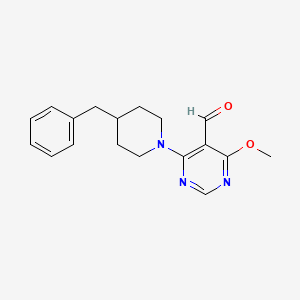
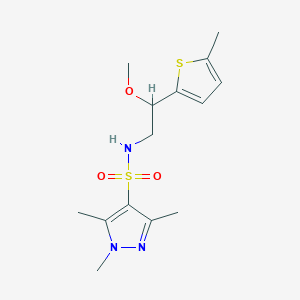
![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
